3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
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Description
3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a useful research compound. Its molecular formula is C17H15BrN4OS and its molecular weight is 403.3. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target enzymes such as carbonic anhydrase and cholinesterase .
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in the function of these targets .
Biochemical Pathways
Similar compounds have been reported to affect various pathways, leading to diverse pharmacological activities .
Biochemical Analysis
Biochemical Properties
3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily inhibitory, which can modulate the activity of these enzymes and affect various metabolic pathways. The compound’s ability to form hydrogen bonds with target biomolecules enhances its binding affinity and specificity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53, Bax, and caspase-3, while downregulating anti-apoptotic genes like Bcl2 . This modulation of gene expression leads to the inhibition of cell proliferation and the induction of programmed cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This binding is facilitated by the compound’s hydrogen bonding capability and its structural compatibility with the enzyme’s active site. Additionally, the compound can interfere with DNA synthesis and repair mechanisms, further contributing to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture . Long-term studies have shown that its efficacy in inhibiting cell proliferation and inducing apoptosis remains consistent, although slight reductions in potency may occur due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are dose-dependent and highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism can lead to the formation of active metabolites that contribute to its pharmacological effects. Additionally, it can affect metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cellular membranes due to its lipophilic nature, allowing it to accumulate in target tissues . Its distribution is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its transport .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS.BrH/c1-22-14-9-7-13(8-10-14)16-18-19-17-21(16)20-15(11-23-17)12-5-3-2-4-6-12;/h2-10H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNUTQZJDAVCPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC=CC=C4.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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